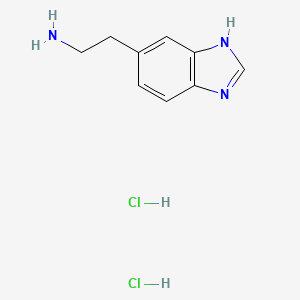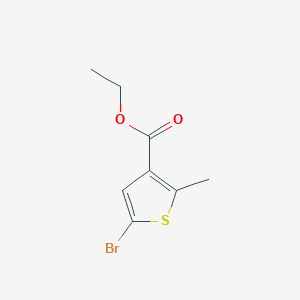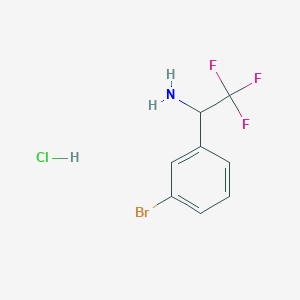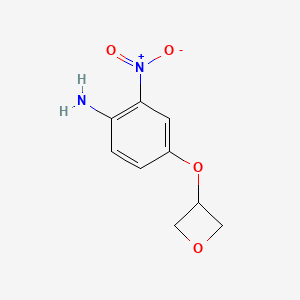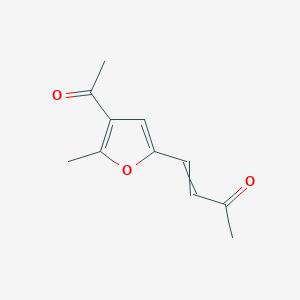
4-(4-Acetyl-5-methylfuran-2-yl)but-3-en-2-one
Overview
Description
“4-(4-Acetyl-5-methylfuran-2-yl)but-3-en-2-one” is a type of bisfuranic monomer . It is formed from the intermediate obtained through the nucleophilic addition of acetylacetone (acac) to xylose .
Synthesis Analysis
The synthesis of this compound involves a highly efficient Zr-catalysed conversion of xylose and acetylacetone (acac) to form the bisfuranic monomer . Under optimized conditions (microwave irradiation, 140 °C, 24 min, NaI as an additive), the compound is obtained in near-quantitative yield (98%) .Molecular Structure Analysis
The molecular structure of “4-(4-Acetyl-5-methylfuran-2-yl)but-3-en-2-one” can be viewed using Java or Javascript .Chemical Reactions Analysis
The formation of “4-(4-Acetyl-5-methylfuran-2-yl)but-3-en-2-one” stems from the intermediate obtained through the nucleophilic addition of acac to xylose . The reaction selectivity can be tuned by the inclusion of an additive .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(4-Acetyl-5-methylfuran-2-yl)but-3-en-2-one” such as MSDS, density, melting point, boiling point, and structure are provided by Chemsrc .Scientific Research Applications
Chemical Synthesis and Transformation
- The compound 4-(4-Acetyl-5-methylfuran-2-yl)but-3-en-2-one has been used in chemical synthesis and transformation processes. For instance, Ishigaki and Shono (1974) reported the treatment of 2-methylfuran with phosphoric acid, yielding tetrameric and other oligomeric products that involve acetylation and adduct formation, indicating potential for complex chemical syntheses (Ishigaki & Shono, 1974).
Organic Chemistry and Compound Synthesis
- In the field of organic chemistry, this compound is instrumental in the synthesis of various chemical structures. Kormanov et al. (2017) demonstrated its use in the synthesis of 3(5)-(3-methylfurazan-4-yl)-4-nitro-1Н-pyrazole-5(3)-carboxylic acid, which involves multiple steps, including condensation and nitration (Kormanov et al., 2017).
Pharmacological Studies
- In pharmacological studies, derivatives of this compound have been explored for potential therapeutic applications. Danilchenko (2018) investigated the analgesic activity of derivatives of 5-(furan-2-yl, 2-methylfuran-3-yl)-4-amino-1,2,4-triazole-3-thiols, demonstrating the relevance of such compounds in the development of analgesic agents (Danilchenko, 2018).
Catalysis and Chemical Reactions
- The compound has been used in catalysis and chemical reactions. Yutthalekha et al. (2017) described the use of amine-grafted hierarchical zeolite nanosheets in aldol condensation reactions involving 5-hydroxymethylfurfural and acetone to yield 4-[5-(hydroxymethyl)furan-2-yl]but-3-en-2-one, showcasing its role in catalytic processes (Yutthalekha et al., 2017).
properties
IUPAC Name |
4-(4-acetyl-5-methylfuran-2-yl)but-3-en-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-7(12)4-5-10-6-11(8(2)13)9(3)14-10/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHCAOTLWTQBZPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C=CC(=O)C)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 126969638 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



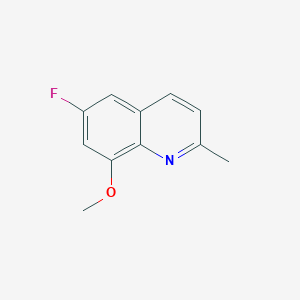
![[2-Amino-2-(3-methoxy-phenyl)-ethyl]-carbamic acid tert-butyl ester hydrochloride](/img/structure/B1449311.png)

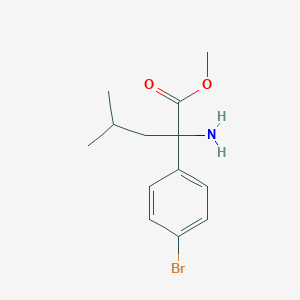
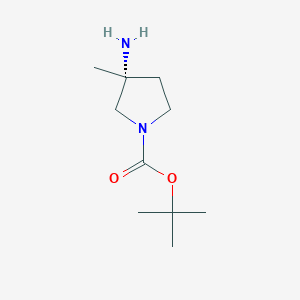
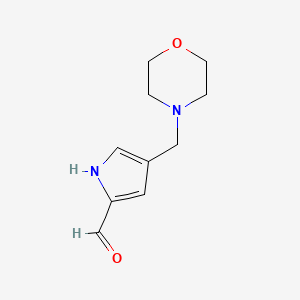
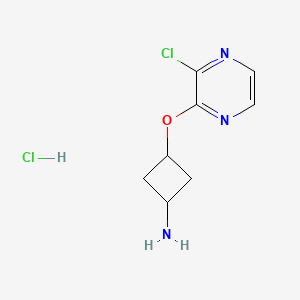
![1-[(3-Bromophenyl)methyl]-4,4-difluoropiperidine](/img/structure/B1449318.png)

![tert-Butyl 7-fluoro-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B1449323.png)
